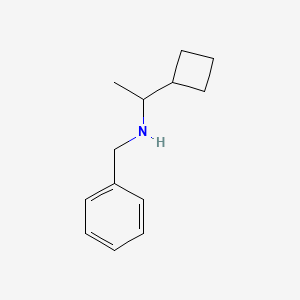

N-Benzyl-1-cyclobutylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-1-cyclobutylethanamine is an organic compound that belongs to the class of benzylamines It is characterized by a benzyl group attached to a cyclobutyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-cyclobutylethanamine can be achieved through several methods. One common approach involves the reductive amination of cyclobutyl ketone with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Another method involves the alkylation of cyclobutylamine with benzyl chloride in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reductive amination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-cyclobutylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Alkyl halides (e.g., benzyl chloride), potassium carbonate (K₂CO₃)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Primary amines

Substitution: Substituted benzyl derivatives

Scientific Research Applications

N-Benzyl-1-cyclobutylethanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

Medicine: Explored for its potential therapeutic effects, including analgesic and anticonvulsant activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-Benzyl-1-cyclobutylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. Additionally, it may inhibit specific enzymes, altering metabolic pathways and influencing cellular processes.

Comparison with Similar Compounds

N-Benzyl-1-cyclobutylethanamine can be compared with other similar compounds, such as:

N-Benzyl-1-cyclohexylethanamine: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring. This compound may exhibit different chemical reactivity and biological activity due to the larger ring size.

N-Benzylpyrrolidine: Contains a pyrrolidine ring instead of a cyclobutyl ring. This structural difference can lead to variations in pharmacological properties and synthetic applications.

N-Benzylpiperidine: Features a piperidine ring, which may result in distinct chemical and biological behaviors compared to this compound.

The uniqueness of this compound lies in its cyclobutyl ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.

Biological Activity

N-Benzyl-1-cyclobutylethanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a benzyl group attached to a cyclobutyl moiety. Its chemical formula is C12H17N, and it features the following structural characteristics:

- Benzyl Group : Enhances lipophilicity and may influence receptor binding.

- Cyclobutyl Ring : Provides unique steric and electronic properties that can affect biological interactions.

1. Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. In vitro experiments demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in immune cells. This inhibition is mediated through the blockade of key signaling pathways, including:

- JNK Pathway : Suppression of c-Jun N-terminal kinase activity.

- p38 MAPK Pathway : Inhibition of p38 mitogen-activated protein kinase signaling.

These findings suggest that this compound could be a candidate for treating inflammatory diseases, including rheumatoid arthritis (RA) and inflammatory bowel disease (IBD) .

2. Anti-cancer Properties

The compound has also shown promise in cancer research. It has been reported to induce cell cycle arrest in various cancer cell lines, particularly at the G2/M phase. This effect is attributed to the downregulation of cyclin-dependent kinases (Cdks) and the upregulation of p21, a cyclin-dependent kinase inhibitor .

In addition, this compound has been observed to inhibit oncogenic signaling pathways, such as TGF-β signaling through Akt and ERK pathways, which are crucial for cancer stem cell maintenance .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been implicated in promoting neuronal survival under oxidative stress conditions by enhancing the expression of antioxidant proteins like Nrf2 and HO-1. These proteins play vital roles in cellular defense against oxidative damage, which is a key factor in neurodegenerative diseases .

Case Study 1: Inflammatory Bowel Disease (IBD)

In a controlled animal study involving colitis models, rectal administration of this compound significantly reduced colonic inflammation. The treatment decreased myeloperoxidase (MPO) activity, indicating reduced neutrophil infiltration, and lowered levels of inflammatory mediators .

Case Study 2: Rheumatoid Arthritis (RA)

In another study focused on collagen-induced RA in mice, administration of the compound resulted in decreased levels of inflammatory cytokines and improved joint health. The protective effects on connective tissues were linked to enhanced antioxidant responses .

Summary Table of Biological Activities

| Activity Type | Effect Observed | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduced TNF-α and IL-1β production | Inhibition of JNK and p38 MAPK pathways |

| Anti-cancer | Induced G2/M phase arrest | Downregulation of Cdks; upregulation of p21 |

| Neuroprotective | Enhanced neuronal survival under oxidative stress | Increased expression of Nrf2 and HO-1 |

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-benzyl-1-cyclobutylethanamine |

InChI |

InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3 |

InChI Key |

VSIGGXVZUYOVCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.